Fmoc-L-2,4-Dinitrophenylalanine chemical structure and properties
Fmoc-L-2,4-Dinitrophenylalanine chemical structure and properties
An In-Depth Technical Guide to Fmoc-L-2,4-Dinitrophenylalanine for Advanced Research Applications
Introduction: A Versatile Tool for Peptide Chemistry and Beyond
In the landscape of peptide synthesis and drug development, the strategic modification of amino acids is paramount to unlocking novel functionalities. Fmoc-L-2,4-Dinitrophenylalanine, a derivative of phenylalanine, stands out as a critical building block for researchers. This guide provides an in-depth technical overview of its core properties, mechanistic functions, and field-proven applications.
This molecule uniquely combines two essential chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (DNP) group. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled addition of amino acids to a growing peptide chain under mild, base-labile conditions[1][][3]. Concurrently, the DNP group, attached to the phenyl ring's side chain, serves as a powerful chromophore, a hapten for immunological studies, and an efficient fluorescence quencher[4][5][6]. This dual functionality makes Fmoc-L-2,4-Dinitrophenylalanine an indispensable tool for creating targeted therapeutics, studying protein interactions, and developing novel peptide-based assays[7].
This document will delve into the molecular architecture of this compound, provide a detailed, validated protocol for its incorporation into peptides via SPPS, and explore the mechanistic principles that drive its utility in advanced scientific applications.
Section 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's chemical and physical properties is the foundation of its successful application. Fmoc-L-2,4-Dinitrophenylalanine is a yellowish powder whose structure is precisely engineered for utility in Fmoc-based SPPS.
Chemical Structure
The molecule's structure consists of an L-phenylalanine core. The alpha-amino group is protected by the base-labile Fmoc group, while the phenyl side chain is substituted with two nitro groups at the 2 and 4 positions.
Caption: Chemical structure of Fmoc-L-2,4-Dinitrophenylalanine.
Physicochemical Data
Quantitative data is crucial for experimental design, including calculating molar equivalents and ensuring solubility. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1175832-19-5 | [8] |
| Molecular Formula | C₂₄H₁₉N₃O₈ | [7][9] |
| Molecular Weight | 477.42 g/mol | [7][9] |
| Appearance | Yellowish powder | [7] |
| Melting Point | 175 - 181 °C | [7] |
| Purity (HPLC) | ≥99% | [7] |
| Storage Conditions | Store at 0 - 8 °C, desiccated | [7][8] |
Section 2: The Role of the Dinitrophenyl (DNP) Group - A Mechanistic Insight
The utility of Fmoc-L-2,4-Dinitrophenylalanine extends beyond its function as a mere building block. The DNP moiety is a versatile functional group with well-characterized properties as a fluorescence quencher. Its absorption spectrum significantly overlaps with the emission spectra of common fluorophores like tryptophan and coumarin derivatives[4][5].
This property is harnessed in the design of fluorogenic substrates for enzyme activity assays, particularly for proteases[6]. In a typical assay, a peptide sequence is synthesized with a fluorophore on one side of the cleavage site and a DNP-containing residue (such as 2,4-dinitrophenylalanine) on the other. In the intact peptide, the DNP group quenches the fluorophore's emission through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between them, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity[6]. This provides a direct and continuous measure of enzyme activity.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the dominant methodology for modern peptide synthesis due to its use of mild, base-labile deprotection conditions, which preserves the integrity of sensitive peptide sequences[][10]. Fmoc-L-2,4-Dinitrophenylalanine is fully compatible with this strategy.
Workflow Overview
The incorporation of this modified amino acid follows the standard SPPS cycle of deprotection, activation, and coupling.
Caption: Standard Fmoc-SPPS workflow for incorporating a new amino acid.
Detailed, Self-Validating Protocol for Incorporation
This protocol outlines the manual coupling of Fmoc-L-2,4-Dinitrophenylalanine onto a resin-bound peptide with a free N-terminal amine. It is designed for a 0.1 mmol synthesis scale.
Materials:
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Resin-bound peptide (0.1 mmol scale) with a free N-terminal amine
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Fmoc-L-2,4-Dinitrophenylalanine (4 equiv., 0.4 mmol, 190.97 mg)
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HATU (3.9 equiv., 0.39 mmol, 148.28 mg)
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N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol, 139 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Kaiser Test (Ninhydrin) reagents
Methodology:
-
Resin Preparation & Deprotection (If Necessary):
-
Action: If the N-terminus of the resin-bound peptide is still Fmoc-protected, it must be deprotected first. Swell the resin in DMF for 30 minutes. Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain. Add another 5 mL of 20% piperidine solution and agitate for 10-15 minutes[1][11].
-
Causality: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures the reaction goes to completion. Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism[12].
-
Validation: After deprotection, wash the resin thoroughly with DMF (5 x 5 mL). Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of free primary amines, indicating successful deprotection and readiness for coupling[1].
-
-
Amino Acid Activation:
-
Action: In a separate glass vial, dissolve Fmoc-L-2,4-Dinitrophenylalanine (190.97 mg) and HATU (148.28 mg) in 2 mL of DMF. Add DIPEA (139 µL) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Causality: HATU is a highly efficient aminium-based coupling reagent that rapidly converts the carboxylic acid of the amino acid into a more reactive acyluronium intermediate. DIPEA acts as a non-nucleophilic base to activate the carboxyl group and maintain a basic pH required for the reaction, without prematurely cleaving the Fmoc group[12]. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction:
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Action: Drain the DMF from the washed resin. Add the activated amino acid solution to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Causality: The activated carboxyl group of Fmoc-L-2,4-Dinitrophenylalanine reacts with the free N-terminal amine on the resin-bound peptide to form a stable amide (peptide) bond. The use of a 4-fold excess of the amino acid and coupling reagents drives the reaction to completion, which is a core principle of solid-phase synthesis[13].
-
-
Monitoring and Validation:
-
Action: After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. Perform a Kaiser test.
-
Validation: A negative Kaiser test (colorless or faint yellow beads) indicates that all free amines have reacted, and the coupling is complete. If the test is positive (blue beads), the coupling reaction was incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
-
-
Washing and Preparation for Next Cycle:
-
Action: Once coupling is complete and validated, drain the reaction solution. Wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts.
-
Causality: Thorough washing is critical to prevent unwanted side reactions in subsequent synthesis cycles and to ensure the final purity of the peptide[1]. The resin is now ready for the deprotection of the newly added Fmoc-L-2,4-Dinitrophenylalanine to continue the peptide chain elongation.
-
Section 4: Safety and Handling
As a standard laboratory practice, all chemicals should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14].
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a fume hood[14][15].
-
Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C to maintain its stability and purity[7].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
Radboud Repository. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides. Retrieved from [Link]
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Green, N. M. (1964). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 90(3), 564–568. Retrieved from [Link]
-
Gîrţu, M. A., et al. (2011). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 12(9), 5555-5570. Retrieved from [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
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Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Rusu, E., Airinei, A., & Tigoianu, R. I. (2011). Quenching of tryptophan and 4,4'-diaminostilbene fluorescence by dinitrophenyl ethers: Use of 1-allyloxy-2,4-dinitrobenzene, as a quencher. Romanian Biotechnological Letters, 16(1), 130-136. Retrieved from [Link]
-
AAPPTec, LLC. (2021, September 16). Safety Data Sheet. Retrieved from [Link]
-
AnaSpec, Inc. (2021, February 23). Safety Data Sheet (SDS) - Fmoc-(N-β-(2,4-dinitrophenyl))-L-α,β-diaminopropionic acid. Retrieved from [Link]
-
PubMed. (1964). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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